4-(Aminomethyl)-3-fluorobenzoicacidhydrochloride
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Overview
Description
4-(Aminomethyl)-3-fluorobenzoicacidhydrochloride is an organic compound that features a fluorine atom, an aminomethyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-fluorobenzoicacidhydrochloride typically involves the introduction of the aminomethyl group and the fluorine atom onto the benzoic acid framework. One common method is through a multi-step synthesis starting from commercially available 3-fluorobenzoic acid. The steps may include:
Nitration: Introduction of a nitro group to the benzoic acid.
Reduction: Conversion of the nitro group to an amino group.
Formylation: Introduction of a formyl group to the amino group.
Reduction: Conversion of the formyl group to an aminomethyl group.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-fluorobenzoicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(Aminomethyl)-3-fluorobenzoicacidhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antifibrinolytic activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-fluorobenzoicacidhydrochloride involves its interaction with specific molecular targets. For instance, its antifibrinolytic activity is attributed to its ability to inhibit enzymes involved in the breakdown of fibrin clots. The aminomethyl group can interact with active sites of enzymes, while the fluorine atom can enhance binding affinity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but lacks the fluorine atom.
3-Fluorobenzoic acid: Similar structure but lacks the aminomethyl group.
Tranexamic acid: Another antifibrinolytic agent with a different structure.
Uniqueness
4-(Aminomethyl)-3-fluorobenzoicacidhydrochloride is unique due to the presence of both the aminomethyl group and the fluorine atom, which confer distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the aminomethyl group provides reactivity for further chemical modifications.
Properties
Molecular Formula |
C8H9ClFNO2 |
---|---|
Molecular Weight |
205.61 g/mol |
IUPAC Name |
4-(aminomethyl)-3-fluorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-7-3-5(8(11)12)1-2-6(7)4-10;/h1-3H,4,10H2,(H,11,12);1H |
InChI Key |
ZKQPZZQDUHFWDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)CN.Cl |
Origin of Product |
United States |
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